![molecular formula C17H10ClN7 B2703249 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 900901-08-8](/img/structure/B2703249.png)
7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a useful research compound. Its molecular formula is C17H10ClN7 and its molecular weight is 347.77. The purity is usually 95%.
The exact mass of the compound 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Chemistry and Synthesis Methods
Research in heterocyclic chemistry has led to the synthesis of a variety of compounds with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. These compounds are synthesized through reactions involving different reagents, showcasing the versatility of this heterocyclic system in generating novel molecules with potential biological activities. For example, Shawali et al. (2008) demonstrated a new strategy for synthesizing pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines through oxidative cyclization and Dimroth rearrangement processes (Shawali, Hassaneen, & Shurrab, 2008).
Antimicrobial and Antifungal Applications
Several studies have evaluated the antimicrobial and antifungal properties of compounds containing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine moiety. For instance, Abdelhamid et al. (2016) synthesized a series of pyrazolo[1,5-a]pyrimidines and related compounds, demonstrating their potential as antimicrobial agents against a range of bacterial and fungal pathogens. This indicates the significance of such compounds in developing new antimicrobial therapies (Abdelhamid, El-Idreesy, Abdel-Riheem, & Dawoud, 2016).
Potential Antiviral Agents
The ongoing search for effective antiviral agents has also incorporated pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. Alamshany et al. (2023) synthesized novel pyrimidine derivatives, including structures based on this motif, and assessed their activity against SARS-CoV-2 (COVID-19) through molecular docking studies. Their findings highlight the potential of these compounds in contributing to the development of new antiviral drugs (Alamshany et al., 2023).
Water Solubility and Pharmacological Potential
Addressing the challenge of water solubility in drug design, Baraldi et al. (2012) worked on modifying the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine nucleus to improve its solubility. By functionalizing the C(5) position, they developed derivatives with enhanced water solubility, contributing valuable insights into designing more pharmacologically viable compounds (Baraldi et al., 2012).
Propiedades
IUPAC Name |
10-(2-chlorophenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN7/c18-13-5-1-2-6-14(13)25-16-12(9-21-25)17-22-15(23-24(17)10-20-16)11-4-3-7-19-8-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMMNURIZXAZOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

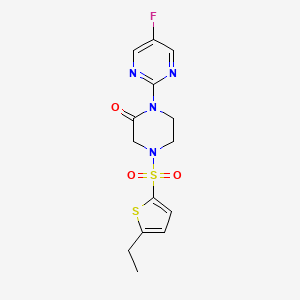
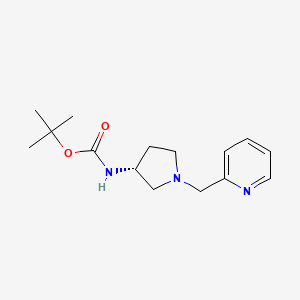
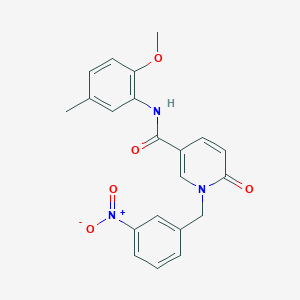

![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)
![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)
![4-methyl-1-(1-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2703183.png)
![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)

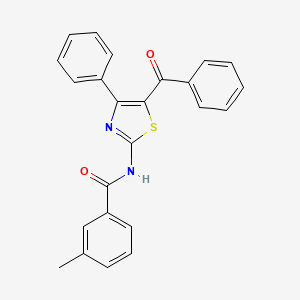
![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)
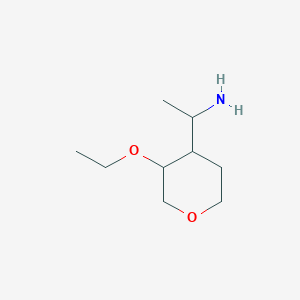
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2703189.png)